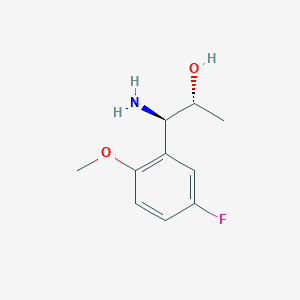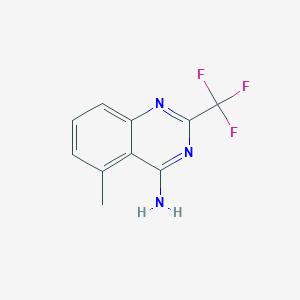
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C10H8F3N3. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of a trifluoromethyl group and a methyl group on the quinazoline core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-methylbenzoic acid.
Cyclization: This intermediate undergoes cyclization with trifluoroacetic anhydride to form 5-methyl-2-(trifluoromethyl)quinazolin-4-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolin-4-one derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity and leading to cell death . The pathways involved often include those related to DNA repair and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Lacks the methyl group at the 5-position.
5-Methylquinazolin-4-amine: Lacks the trifluoromethyl group at the 2-position.
Quinazolin-4-amine: Lacks both the methyl and trifluoromethyl groups.
Uniqueness
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H8F3N3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H8F3N3/c1-5-3-2-4-6-7(5)8(14)16-9(15-6)10(11,12)13/h2-4H,1H3,(H2,14,15,16) |
InChI Key |
GFMHWHFJWSUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




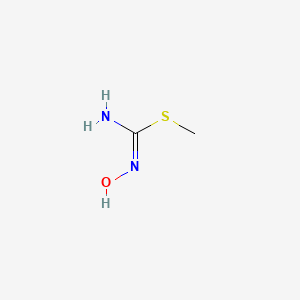
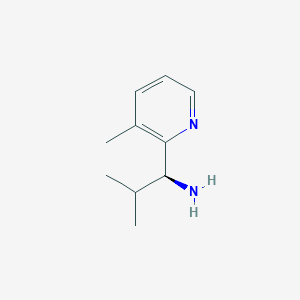
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
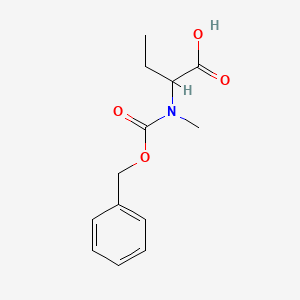


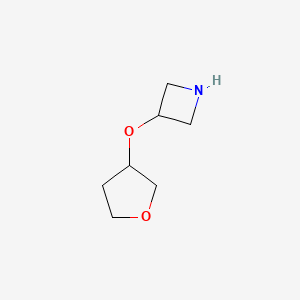
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)

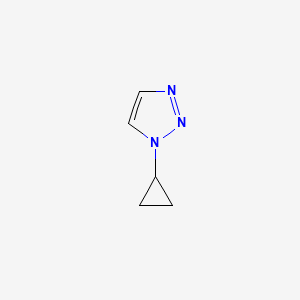
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)
